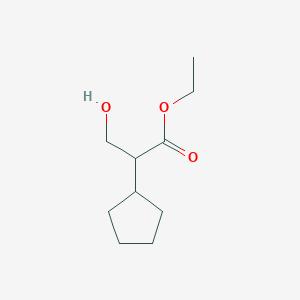

Ethyl 2-cyclopentyl-3-hydroxypropanoate

Description

Ethyl 2-cyclopentyl-3-hydroxypropanoate is an ester derivative characterized by a cyclopentyl substituent at the C2 position and a hydroxyl group at the C3 position of the propanoate backbone. This structural configuration imparts unique physicochemical properties, such as intermediate lipophilicity due to the cyclopentyl group and enhanced hydrogen-bonding capacity from the hydroxyl group.

Properties

IUPAC Name |

ethyl 2-cyclopentyl-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWZFYWDRLQRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280886 | |

| Record name | ethyl 2-cyclopentyl-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-76-6 | |

| Record name | NSC18986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyclopentyl-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclopentyl-3-hydroxypropanoate can be synthesized through the esterification reaction between cyclopentyl carbinol and ethyl 3-hydroxypropanoate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together with the catalyst until the desired ester is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopentyl-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentyl ketone or cyclopentyl carboxylic acid.

Reduction: Formation of cyclopentyl alcohol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-cyclopentyl-3-hydroxypropanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentyl-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The cyclopentyl ring provides structural rigidity, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclopentyl vs. Aromatic/Electron-Withdrawing Groups: The cyclopentyl group in the target compound provides moderate lipophilicity compared to the nitropyridinyl (polar, electron-deficient) or 4-methylphenyl (aromatic, planar) groups in analogs. This balance may improve membrane permeability in biological systems relative to more polar analogs like Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate .

- Hydroxyl vs. For example, Ethyl 2-chloro-3-oxopropanoate’s chloro and oxo groups likely reduce solubility but increase electrophilicity, making it more reactive in nucleophilic substitutions .

- Salt Forms and Solubility: Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride demonstrates how salt formation (e.g., hydrochloride) can drastically improve aqueous solubility, a critical factor in drug formulation .

Biological Activity

Ethyl 2-cyclopentyl-3-hydroxypropanoate is an organic compound characterized by the molecular formula C10H18O3. This compound features a cyclopentyl ring and a hydroxypropanoate ester group, which contribute to its unique chemical properties and potential biological activities. The compound can be synthesized through the esterification of cyclopentyl carbinol and ethyl 3-hydroxypropanoate, typically using acid catalysts under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxy group allows for hydrogen bonding, which may enhance its binding affinity and specificity towards biological targets. The cyclopentyl ring adds structural rigidity, potentially influencing the compound's pharmacokinetics and dynamics.

Research Findings

- Enzyme Interactions : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, although specific enzyme targets have yet to be conclusively identified. Further investigation into its role as an enzyme inhibitor could reveal therapeutic applications in drug development.

- Therapeutic Potential : The compound is being explored for its potential therapeutic properties, particularly in the context of anti-inflammatory and analgesic effects. Research is ongoing to determine its efficacy in various biological assays.

- Comparative Analysis : When compared with similar compounds such as ethyl 2-hydroxypropanoate and cyclopentyl carbinol, this compound exhibits distinct chemical behavior due to its unique structure, which may result in different biological activities.

Case Studies

A review of recent literature reveals several case studies that highlight the biological activity of this compound:

- Study on Enzyme Inhibition : In a study focused on enzyme inhibition, researchers evaluated the compound's effect on lipase activity. Results indicated a moderate inhibitory effect, suggesting potential use in weight management or metabolic disorders .

- Therapeutic Applications : A case study investigating the anti-inflammatory properties of related compounds found that modifications to the ester group significantly altered biological activity. This compound was included in this analysis, showing promise as a lead compound for further development .

Data Table: Comparative Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.